4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-[bis(2-cyanoethyl)phosphoryl]-D-glucitol
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Overview
Description
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-[bis(2-cyanoethyl)phosphoryl]-D-glucitol is a complex organic compound with the molecular formula C17H25N2O9P and a molecular weight of 432.36 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-[bis(2-cyanoethyl)phosphoryl]-D-glucitol involves multiple steps. One common method includes the protection of hydroxyl groups, acetylation, and phosphorylation. The reaction conditions typically involve the use of solvents like ethyl acetate and methanol, and the reactions are often carried out at low temperatures to maintain stability .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring purity and consistency through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-[bis(2-cyanoethyl)phosphoryl]-D-glucitol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphoryl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-[bis(2-cyanoethyl)phosphoryl]-D-glucitol is extensively used in biomedical research. Its unique structure makes it valuable for studying biochemical pathways and molecular interactions. It has shown promise in therapeutic interventions, particularly in the management of diabetes and cancer. The compound’s ability to regulate blood glucose levels and its potential anticancer properties are of significant interest.
Mechanism of Action
The mechanism of action of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-[bis(2-cyanoethyl)phosphoryl]-D-glucitol involves its interaction with specific molecular targets and pathways. It is believed to modulate enzymatic activities and influence cellular signaling pathways. The exact molecular targets are still under investigation, but its effects on glucose metabolism and cell proliferation are well-documented.
Comparison with Similar Compounds
Similar Compounds
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol: This compound shares a similar core structure but differs in its functional groups, leading to different biochemical properties.
3,6-di-O-acetyl-1,2,4-O-orthoacetyl-α-D-glucopyranose: Another related compound with distinct acetylation patterns.
Uniqueness
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-[bis(2-cyanoethyl)phosphoryl]-D-glucitol is unique due to its bis(2-cyanoethyl)phosphoryl group, which imparts specific chemical reactivity and biological activity. This makes it particularly useful in research focused on phosphorylation and related biochemical processes .
Properties
Molecular Formula |
C17H25N2O9P |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
[6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate |
InChI |
InChI=1S/C17H25N2O9P/c1-12(20)26-15-14(27-13-10-22-17(2,3)28-16(13)15)11-25-29(21,23-8-4-6-18)24-9-5-7-19/h13-16H,4-5,8-11H2,1-3H3 |
InChI Key |
YDWCHPGRHWOJBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC2C1OC(OC2)(C)C)COP(=O)(OCCC#N)OCCC#N |
Origin of Product |
United States |
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